molecular formula C13H12N2O2S B2754579 2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1330750-53-2

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2754579
CAS RN: 1330750-53-2
M. Wt: 260.31
InChI Key: FBKHQJIVJVQVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . This molecule also includes a nitro group attached to the thiophene ring and an isoquinoline structure .


Molecular Structure Analysis

The molecular structure of “2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline” is complex, with a thiophene ring, a nitro group, and an isoquinoline structure. The molecule consists of 10 Hydrogen atom(s), 9 Carbon atom(s), 2 Nitrogen atom(s), 5 Oxygen atom(s), and 1 Sulfur atom(s) - a total of 27 atom(s) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline” include a molecular weight of 260.32 . The compound is a solid with a melting point of 140 degrees .

Scientific Research Applications

properties

IUPAC Name

2-(5-nitrothiophen-3-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-15(17)13-7-12(9-18-13)14-6-5-10-3-1-2-4-11(10)8-14/h1-4,7,9H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKHQJIVJVQVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CSC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.